(1-Fluorovinyl)methyldiphenylsilane
Overview
Description
(1-Fluorovinyl)methyldiphenylsilane is an organosilicon compound with the molecular formula C15H15FSi. It is characterized by the presence of a fluorovinyl group attached to a methyldiphenylsilane moiety.
Mechanism of Action
Target of Action
(1-Fluorovinyl)methyldiphenylsilane is primarily used as a reagent in the synthesis of organic compounds . It is particularly useful in the preparation of fluoro C-glycosyl asparagine from C-formyl glucoside . Therefore, the primary targets of this compound are the organic compounds that it helps synthesize.
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds during synthesis . It undergoes cross-coupling reactions with aryl halides and aryl triflates, generating α-fluorostyrene products with good yields .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds . The compound’s fluorovinylation and subsequent reactions can lead to the construction of complex organic structures, such as α-amino acid moieties .
Result of Action
The result of the action of this compound is the successful synthesis of the desired organic compounds . Its use as a reagent can lead to the creation of complex organic structures, contributing to advancements in organic chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorovinyl)methyldiphenylsilane typically involves the reaction of methyldiphenylsilane with a fluorinating agent. One common method is the palladium-catalyzed cross-coupling reaction of methyldiphenylsilane with a fluorovinyl halide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium acetate, along with a suitable ligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Fluorovinyl)methyldiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorovinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with aryl halides and aryl triflates to form α-fluorostyrene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate and other palladium-based catalysts are frequently used in cross-coupling reactions.
Fluorinating Agents: N-fluorobenzenesulfonimide (NSFI) and other electrophilic fluorinating agents are used for introducing the fluorovinyl group.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, and toluene.
Major Products Formed
The major products formed from the reactions of this compound include α-fluorostyrene derivatives, fluoro C-glycosyl asparagine, and other fluorinated organic compounds .
Scientific Research Applications
(1-Fluorovinyl)methyldiphenylsilane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological processes and developing new therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Vinylmethyldiphenylsilane: Similar to (1-Fluorovinyl)methyldiphenylsilane but lacks the fluorine atom, resulting in different reactivity and applications.
Methyldiphenylsilane: A simpler compound without the vinyl or fluorovinyl group, used in different types of reactions and applications.
Fluorovinyltrimethylsilane: Contains a trimethylsilane group instead of the methyldiphenylsilane moiety, leading to variations in chemical behavior and uses.
Uniqueness
This compound is unique due to the presence of both the fluorovinyl and methyldiphenylsilane groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and materials science, offering advantages such as increased stability and versatility in chemical reactions .
Properties
IUPAC Name |
1-fluoroethenyl-methyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FSi/c1-13(16)17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIUWHXFMPYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257610-49-4 | |
Record name | (1-Fluorovinyl)methyldiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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